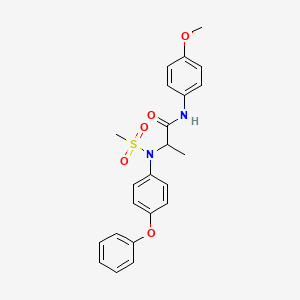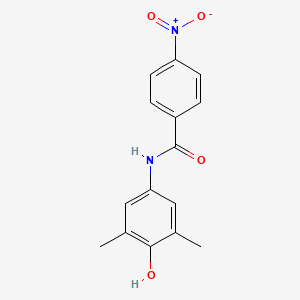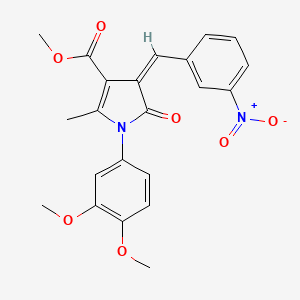![molecular formula C24H28ClN3O2 B4021508 N-{(5-chloro-8-hydroxy-7-quinolinyl)[4-(diethylamino)phenyl]methyl}butanamide](/img/structure/B4021508.png)
N-{(5-chloro-8-hydroxy-7-quinolinyl)[4-(diethylamino)phenyl]methyl}butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-{(5-chloro-8-hydroxy-7-quinolinyl)[4-(diethylamino)phenyl]methyl}butanamide and related compounds typically involves multi-step chemical reactions that include condensation, amide formation, and various substitution reactions. For example, synthesis methods for similar quinoline derivatives involve reactions such as the condensation of ethyl 2-chloro-3-(phenylamino)but-2-enoate with arylamines to access novel quinolin-2(1H)-ones, demonstrating a methodological framework applicable for synthesizing complex quinoline derivatives (Fretz, Gaugler, & Schneider, 2000).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic methods, including NMR spectroscopy and X-ray crystallography. These techniques are essential for establishing the structural configurations and understanding the molecular interactions. For instance, detailed NMR studies provide insights into the isomeric nature and molecular configuration of synthesized quinoline derivatives, which is crucial for understanding the molecular structure of N-{(5-chloro-8-hydroxy-7-quinolinyl)[4-(diethylamino)phenyl]methyl}butanamide.
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. The chemical properties of these compounds are influenced by their functional groups, which dictate their reactivity towards different chemical agents. Studies on similar compounds have revealed potent antimalarial activity, suggesting the chemical functionality of these molecules may also impart significant biological activities (Kesten, Johnson, & Werbel, 1987).
Propriétés
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-[4-(diethylamino)phenyl]methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O2/c1-4-8-21(29)27-22(16-10-12-17(13-11-16)28(5-2)6-3)19-15-20(25)18-9-7-14-26-23(18)24(19)30/h7,9-15,22,30H,4-6,8H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQCGANOTXJOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)N(CC)CC)C2=CC(=C3C=CC=NC3=C2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Chloro-8-hydroxyquinolin-7-YL)[4-(diethylamino)phenyl]methyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4021427.png)
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4021444.png)


![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methoxybenzamide](/img/structure/B4021461.png)
![1-benzyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4021465.png)
![[6-(benzyloxy)-2,3,4,9-tetrahydro-1H-carbazol-1-yl]formamide](/img/structure/B4021478.png)
![ethyl 1-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4021480.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4021489.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4021491.png)
![N~2~-(4-bromobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4021500.png)

![4-{[3-(ethoxycarbonyl)-8-methoxy-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4021516.png)
![3-(3,5-dimethylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4021532.png)